molecular formula C14H18N2O5 B1389975 N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate CAS No. 1185295-83-3

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate

Cat. No.: B1389975
CAS No.: 1185295-83-3
M. Wt: 294.3 g/mol
InChI Key: SLKAGUKRZSHABZ-UHFFFAOYSA-N
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Description

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate typically involves the reaction of 1H-indole-5-carbaldehyde with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry: N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in assays to investigate its effects on cellular processes.

Medicine: this compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • N-(1H-indol-3-ylmethyl)-N-(2-methoxyethyl)amine oxalate
  • N-(1H-indol-7-ylmethyl)-N-(2-methoxyethyl)amine oxalate
  • N-(1H-indol-5-ylmethyl)-N-(2-ethoxyethyl)amine oxalate

Comparison: N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate is unique due to the specific position of the substituents on the indole ring and the presence of the methoxyethyl group. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-2-methoxyethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.C2H2O4/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12;3-1(4)2(5)6/h2-5,8,13-14H,6-7,9H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKAGUKRZSHABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate

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